2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
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Overview
Description
2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride is a synthetic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity . It is commonly used in scientific research due to its structural similarity to other biologically active phenethylamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-fluoroacetophenone.
Amine Introduction: The ketone is then subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Automated Synthesis: Automated reactors are used to carry out the reductive amination and subsequent hydrochloride formation under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride is widely used in scientific research due to its structural similarity to other biologically active compounds. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
- 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
- 3-(2-Fluorophenyl)propylamine hydrochloride
Uniqueness
2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique structure influences its reactivity and interaction with biological targets, making it a valuable compound for research purposes.
Properties
Molecular Formula |
C9H12Cl2FN |
---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-9(2,12)6-3-4-8(11)7(10)5-6;/h3-5H,12H2,1-2H3;1H |
InChI Key |
UDDIZSSFTGJNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)Cl)N.Cl |
Origin of Product |
United States |
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